molecular formula C26H36O13 B1194225 8-epi-11-Hydroxyiridodial glucoside pentaacetate

8-epi-11-Hydroxyiridodial glucoside pentaacetate

Cat. No. B1194225
M. Wt: 556.6 g/mol
InChI Key: LMOCIFYNGJTLCQ-BAWPQQCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-epi-11-Hydroxyiridodial glucoside pentaacetate is a terpene glycoside.

Scientific Research Applications

Structural Revision of Iridoid Glucosides

  • The study by Jensen et al. (2007) emphasized the importance of careful interpretation of Nuclear Overhauser Effect Spectroscopy (NOESY) involving bridgehead protons in iridoid structures, as misinterpretations can lead to erroneous structural assignments. This highlights the complex nature and challenges in the structural analysis of compounds like 8-epi-11-Hydroxyiridodial glucoside pentaacetate and its analogs (Jensen, Çalış, Gotfredsen, & Søtofte, 2007).

Synthesis of Mirror-Image Carbohydrates

  • Boulineau and Wei (2004) demonstrated the synthesis of the unnatural enantiomer of a blood group trisaccharide using methyl D-glucoside and D-glucose pentaacetate, which could have implications for the synthesis and study of compounds structurally related to 8-epi-11-Hydroxyiridodial glucoside pentaacetate (Boulineau & Wei, 2004).

Taxane Diterpenoids Study

  • Shen, Prakash, and Hung (2000) isolated and identified multiple compounds, including 7β-xylosyl-10-deacetyltaxol pentaacetate, from the root bark of Taxus mairei. This study is relevant for understanding the structural diversity and potential biological activities of pentaacetate compounds (Shen, Prakash, & Hung, 2000).

properties

Product Name

8-epi-11-Hydroxyiridodial glucoside pentaacetate

Molecular Formula

C26H36O13

Molecular Weight

556.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(1S,4aS,7R,7aR)-4-(acetyloxymethyl)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36O13/c1-12-7-8-19-18(9-32-13(2)27)10-34-25(21(12)19)39-26-24(37-17(6)31)23(36-16(5)30)22(35-15(4)29)20(38-26)11-33-14(3)28/h10,12,19-26H,7-9,11H2,1-6H3/t12-,19-,20-,21-,22-,23+,24-,25+,26+/m1/s1

InChI Key

LMOCIFYNGJTLCQ-BAWPQQCDSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CCC2C1C(OC=C2COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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